An In-depth Technical Guide to 1-Allyl-2-methylbenzene: Chemical Properties and Structure
An In-depth Technical Guide to 1-Allyl-2-methylbenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-2-methylbenzene, also known as o-allyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and relevant experimental protocols for its synthesis and analysis. Furthermore, this document explores the potential biological activities of structurally related allylbenzenes, offering insights for drug development professionals. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using DOT language diagrams for enhanced clarity.
Chemical Structure and Identification
1-Allyl-2-methylbenzene is a substituted aromatic compound consisting of a benzene ring with an allyl group and a methyl group attached to adjacent carbon atoms (ortho position).
Chemical Structure:
Caption: 2D Chemical Structure of 1-Allyl-2-methylbenzene.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-Allyl-2-methylbenzene |
| Synonyms | o-Allyltoluene, 2-Allyltoluene, 1-Methyl-2-(2-propenyl)benzene |
| CAS Number | 1587-04-8[1][2] |
| Molecular Formula | C₁₀H₁₂[1][2] |
| Molecular Weight | 132.20 g/mol [1][2] |
| InChI Key | SVIHJJUMPAUQNO-UHFFFAOYSA-N[1][2] |
| SMILES | Cc1ccccc1CC=C[3] |
Physicochemical Properties
A summary of the key physicochemical properties of 1-Allyl-2-methylbenzene is provided below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless liquid | [4] |
| Density | 0.895 g/mL at 25 °C | [3] |
| Boiling Point | 185 °C at 760 mmHg | [4] |
| Melting Point | -41.43 °C (estimate) | [4] |
| Flash Point | 54.4 °C (129.9 °F) | [3] |
| Refractive Index (n20/D) | 1.517 | [3] |
| Vapor Pressure | 0.976 mmHg at 25 °C | [4] |
| LogP | 2.72350 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-Allyl-2-methylbenzene.
Table 3: Spectroscopic Information
| Technique | Data Highlights |
| Mass Spectrometry (GC-MS) | Top m/z peaks: 117, 132, 115[1] |
| ¹³C NMR | Spectral data available from various sources[1] |
| ¹H NMR | Spectral data available from various sources[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available[1] |
Experimental Protocols
Synthesis of 1-Allyl-2-methylbenzene
1-Allyl-2-methylbenzene can be synthesized through several methods, with Grignard and Suzuki coupling reactions being common.
4.1.1. Grignard Reaction Protocol
This protocol outlines the synthesis via the reaction of a Grignard reagent with an allyl halide.
Caption: Workflow for the Grignard synthesis of 1-Allyl-2-methylbenzene.
Detailed Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromotoluene in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent, 2-methylphenylmagnesium bromide.
-
Coupling Reaction: The freshly prepared Grignard reagent is then reacted with allyl bromide, which is added dropwise while maintaining the reaction temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted from the aqueous layer using diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-allyl-2-methylbenzene.
4.1.2. Suzuki Coupling Protocol
The Suzuki coupling reaction provides an alternative route using a palladium catalyst.
Caption: Workflow for the Suzuki coupling synthesis of 1-Allyl-2-methylbenzene.
Detailed Methodology:
-
Reaction Setup: In a reaction vessel, 2-tolylboronic acid, allyl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃) are combined in a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: The mixture is degassed and then heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure 1-allyl-2-methylbenzene.
Analytical Methods
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program is typically used, for instance, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected.
-
MS Detection: Electron ionization (EI) at 70 eV is commonly used. The mass spectrum is then compared to spectral libraries for confirmation.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Expected signals would include aromatic protons, vinyl protons of the allyl group, and the methyl and methylene protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of 1-Allyl-2-methylbenzene are limited, research on the closely related compound, allylbenzene, has shown interesting pharmacological activities. A recent study demonstrated that allylbenzene can potentiate the antibacterial effect of penicillin against Staphylococcus aureus.[5][6] This effect is suggested to be due to the inhibition of bacterial resistance mechanisms, specifically the β-lactamase enzyme and the QacA/B efflux pump.[5][6]
The presence of the methyl group in the ortho position of 1-Allyl-2-methylbenzene may influence its steric and electronic properties, potentially modulating this inhibitory activity. This presents an avenue for further research in the development of new antibiotic adjuvants.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological activities of allylbenzene and allylanisole phenylpropanoids: Inhibition of antibiotic resistance targets and toxicity profile in a <i>Drosophila melanogaster</i> model - Journal of King Saud University - Science [jksus.org]
- 6. jksus.org [jksus.org]
